molecular formula C10H20 B8702907 3-Decene

3-Decene

Cat. No.: B8702907
M. Wt: 140.27 g/mol
InChI Key: GVRWIAHBVAYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Decene, also known as (3E)-3-decene, is an organic compound with the molecular formula C₁₀H₂₀. It is an alkene, characterized by a chain of ten carbon atoms with a double bond located at the third carbon atom. This compound is one of the many isomers of decene, which differ based on the position and geometry of the double bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Decene can be synthesized through various methods, including the oligomerization of ethylene and the cracking of petrochemical waxes . One common laboratory method involves the dehydrohalogenation of 3-decanol using a strong base such as potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrially, dec-3-ene is produced through the oligomerization of ethylene using the Ziegler process. This method involves the use of a catalyst, typically a transition metal complex, to facilitate the polymerization of ethylene into higher alkenes, including dec-3-ene .

Chemical Reactions Analysis

Types of Reactions

3-Decene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Peracids, osmium tetroxide, and other oxidizing agents under mild conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Halogens such as bromine or chlorine in the presence of light or a catalyst.

Major Products Formed

    Oxidation: Epoxides, alcohols.

    Reduction: Decane.

    Substitution: Dihalides.

Comparison with Similar Compounds

3-Decene can be compared with other similar compounds, such as:

This compound is unique due to its specific double bond position, which influences its reactivity and applications in different fields.

Properties

Molecular Formula

C10H20

Molecular Weight

140.27 g/mol

IUPAC Name

dec-3-ene

InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h5,7H,3-4,6,8-10H2,1-2H3

InChI Key

GVRWIAHBVAYKIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The invention therefore consists in a process for preparing 3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane by hydroformylating dicyclopentadiene with subsequent hydrogenation. The process comprises reacting dicyclopentadiene, in a first hydroformylation stage in a heterogeneous reaction system using an aqueous solution of transition metal compounds, containing water-soluble organic phosphorus (III) compounds in complex-bound form, of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 150° C. and pressures of from 0.5 to 10 MPa, with synthesis gas to give 8(9)-formyltricyclo[5.2.1.026]dec-3-ene, then separating the organic phase from the aqueous phase and subsequently converting the thus obtained 8(9)formyltricyclo[5.2.1.02,6]dec-3-ene, in a second hydroformylation stage in homogeneous organic phase in the presence of transition metal compounds of group VIII of the Periodic Table of the Elements at temperatures of from 70 to 140° C. and pressures of from 5 to 35 MPa by reacting with synthesis gas, to 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane and subsequently hydrogenating the thus obtained 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane to give 3(4),8(9)-dihydroxymethyltricyclo[5.2.1.02,6]decane.
[Compound]
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3(4),8(9)dihydroxymethyltricyclo[5.2.1.02,6]decane
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VIII
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